molecular formula C23H25NO4 B2846048 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid CAS No. 1698108-29-0

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B2846048
CAS No.: 1698108-29-0
M. Wt: 379.456
InChI Key: RNQQMALPCSWOSD-UHFFFAOYSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene moiety linked to a cyclopentane ring via a carbonyl-amino group . The fluorene moiety is attached to the carbonyl group through a methoxy linkage .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a methoxy group, a carbonyl group, an amino group, and a cyclopentane ring . The fluorene moiety is a polycyclic aromatic hydrocarbon, which contributes to the compound’s aromaticity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 379.46 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structure to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid, have been used as surfactants for carbon nanotubes. These compounds interact with carbon nanotubes and can be converted into enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions, demonstrating their potential in nanotechnology applications (Cousins et al., 2009).

Synthesis of Oligomers from Amino Acid Analogues

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, structurally related to the compound , have been utilized in the synthesis of oligomers derived from neuraminic acid analogues. These monomer units have been incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers, highlighting their relevance in synthetic chemistry (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

Compounds structurally similar to this compound have been used in the synthesis of peptides. Specifically, N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids have been employed for preparing peptides with reversibly protected peptide bonds, useful in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mechanism of Action

Mode of Action

Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids , it may act as a protective group for amino acids during peptide synthesis. The Fmoc group is typically removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .

Biochemical Pathways

The compound may be involved in the biochemical pathway of peptide synthesis, particularly in the step of amino acid protection. The Fmoc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions . The downstream effects would be the successful addition of an amino acid to a growing peptide chain.

Result of Action

The primary result of the compound’s action would be the successful protection of an amino group during peptide synthesis, allowing for the controlled formation of peptide bonds . This contributes to the synthesis of precise peptide sequences, which is crucial in biological research and pharmaceutical development.

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which are required for its removal . Therefore, the pH of the environment would be a critical factor. Additionally, temperature and solvent conditions may also affect the compound’s stability and reactivity.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-22(2)11-12-23(14-22,20(25)26)24-21(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQQMALPCSWOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698108-29-0
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid
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